3-(4-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 1105215-81-3
Cat. No.: VC4964782
Molecular Formula: C19H12ClFN2OS
Molecular Weight: 370.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105215-81-3 |
|---|---|
| Molecular Formula | C19H12ClFN2OS |
| Molecular Weight | 370.83 |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H12ClFN2OS/c20-14-6-4-12(5-7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-2-1-3-15(21)8-13/h1-8,10-11H,9H2 |
| Standard InChI Key | QXNMFFNLUMLVSH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₉H₁₂ClFN₂OS, MW 370.83 g/mol) features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 4-chlorobenzyl group and at position 7 with a 3-fluorophenyl moiety. X-ray crystallographic studies of analogous thienopyrimidines demonstrate a planar bicyclic system with dihedral angles of 12–18° between the heterocyclic core and aromatic substituents, suggesting moderate π-orbital conjugation. The chlorobenzyl group adopts a pseudo-axial orientation relative to the pyrimidinone ring, while the fluorophenyl substituent maintains coplanarity with the thiophene moiety.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₂ClFN₂OS |
| Exact Mass | 370.0347 Da |
| Topological Polar Surface | 67.8 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 3 |
Spectroscopic Characterization
Infrared spectroscopy reveals characteristic absorptions at 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N vibration), and 1210 cm⁻¹ (C-F stretch) . The ¹H NMR spectrum in deuterated dimethyl sulfoxide shows distinct signals at δ 8.42 (thienyl H-2), 7.65–7.23 (aromatic protons), and 4.92 ppm (benzyl CH₂). Mass spectral analysis exhibits a molecular ion peak at m/z 370.83 with major fragments at m/z 335.12 [M-Cl]⁺ and 287.09 [M-C₆H₄F]⁺.
Synthetic Methodology
Multi-Step Synthesis
Industrial production typically employs a five-step sequence starting from 3-aminothiophene-2-carboxylate derivatives:
-
Core Formation: Condensation with chloroacetyl chloride generates the thieno[3,2-d]pyrimidinone scaffold.
-
Benzylation: Nucleophilic substitution introduces the 4-chlorobenzyl group using K₂CO₃ in DMF at 80°C.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling installs the 3-fluorophenyl moiety with 85–92% yield .
Table 2: Optimization of Step 3 Conditions
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | 90 | 78 |
| PdCl₂(dppf)/Cs₂CO₃ | 100 | 92 |
| XPhos-Pd-G2/K₃PO₄ | 80 | 85 |
Purification Challenges
The compound’s low aqueous solubility (LogP = 3.8) necessitates chromatographic purification using ethyl acetate/hexane gradients. Countercurrent chromatography has been employed to achieve >99% purity for biological testing.
Biological Activity Profile
Antiproliferative Effects
In vitro screening against NCI-60 cell lines revealed GI₅₀ values of 1.8–4.3 μM in breast (MCF-7) and colon (HCT-116) carcinomas . Mechanistic studies demonstrate:
-
Cell Cycle Arrest: 72% G0/G1 phase accumulation in MDA-MB-231 cells at 5 μM
-
Apoptosis Induction: 3.8-fold caspase-3 activation vs. control
Structure-Activity Relationships
Comparative analysis with structural analogs highlights critical pharmacophores:
-
4-Chlorobenzyl Group: Removal reduces CDK4 affinity by 12-fold
-
3-Fluorophenyl Substituent: Para-fluorination decreases solubility but enhances target residence time
-
Thienopyrimidinone Core: Oxygen at C-4 essential for H-bonding with kinase ATP pockets
Table 3: Analog Activity Comparison
| Compound | CDK4 IC₅₀ (μM) | HCT-116 GI₅₀ (μM) |
|---|---|---|
| Target Compound | 0.89 | 2.1 |
| 3-Benzyl Analog | 10.4 | 12.7 |
| 7-Phenyl Derivative | 4.2 | 5.9 |
Mechanism of Action
Kinase Inhibition Dynamics
Molecular docking studies reveal a binding mode characterized by:
-
Hydrogen Bonding: Pyrimidinone O to kinase hinge region (Val 96)
-
Halogen Interactions: 4-Cl...Leu 147 (3.1 Å) and 3-F...Asp 104 (2.9 Å)
Off-Target Effects
At concentrations >10 μM, the compound shows moderate inhibition of:
-
CYP3A4 (IC₅₀ = 8.2 μM)
-
hERG (IC₅₀ = 12.4 μM)
-
EGFR (IC₅₀ = 15.1 μM)
Pharmacological Optimization
Prodrug Development
Ester prodrugs demonstrate improved oral bioavailability (F = 42% vs. 8% parent) through:
-
LogD Reduction: From 3.8 to 2.1 (acetyl prodrug)
-
Caco-2 Permeability: 18.7 × 10⁻⁶ cm/s (vs. 4.3 × 10⁻⁶)
Formulation Strategies
Nanoemulsion formulations (100–150 nm) enhance tumor accumulation 3.7-fold in murine xenograft models compared to free drug .
Toxicological Profile
Acute Toxicity
Rodent studies (OECD 423) indicate:
-
LD₅₀: 320 mg/kg (oral)
-
NOAEL: 25 mg/kg/day (28-day repeat dose)
Genotoxicity
Ames tests (TA98, TA100) show no mutagenicity up to 1 mg/plate. Micronucleus assay results:
-
In Vitro: 1.2% MNPE (vs. 0.8% control)
-
In Vivo: 0.9% PCE (vs. 0.7%)
Computational Modeling
QSAR Analysis
A 3D-QSAR model (r² = 0.91, q² = 0.83) identifies critical regions:
-
Electropositive Zone: 2.5 Å north of chlorobenzyl group
ADMET Prediction
SwissADME projections suggest:
-
BBB Permeability: 0.14 (low CNS penetration)
-
P-gp Substrate: Probability = 0.82
-
HIA: 94% absorption
Comparative Analysis with Structural Analogs
2-Chlorobenzyl Isomer
The positional isomer (CAS 1105211-94-6) exhibits distinct pharmacological behavior:
-
Reduced Potency: CDK4 IC₅₀ = 4.2 μM vs. 0.89 μM
-
Alternative Mechanism: Cytochrome bd oxidase inhibition (IC₅₀ = 6.7 μM)
Pyrido-Furo-Pyrimidine Derivatives
Angularly fused analogs demonstrate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume